1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate
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Overview
Description
1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate is a complex organic compound with a unique structure that includes both a butoxy group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate typically involves the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)methacrylamide. The reaction is carried out in the presence of a solvent such as acetonitrile at a temperature of around 25°C. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme interactions and protein folding due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The presence of the butoxy group enhances its solubility and facilitates its incorporation into biological membranes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propane-1-sulfonate: Similar structure but lacks the butoxy group.
N-(3-sulfopropyl)-N-methacryloylamido-propyl-N,N-dimethylammonium betaine: Contains a sulfopropyl group instead of a butoxy group.
Uniqueness
1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate is unique due to the presence of the butoxy group, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its similar counterparts .
Properties
CAS No. |
52352-15-5 |
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Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate |
InChI |
InChI=1S/C13H26N2O3/c1-6-7-8-18-10-12(16)9-15(4,5)14-13(17)11(2)3/h12H,2,6-10H2,1,3-5H3,(H,14,17) |
InChI Key |
SAWBGIXTFMXMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
Origin of Product |
United States |
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